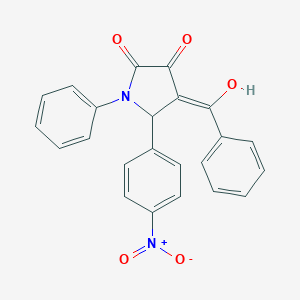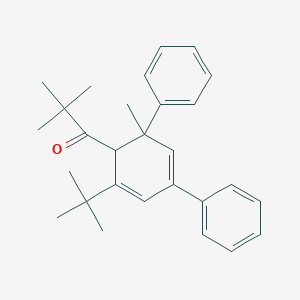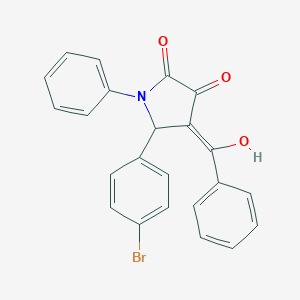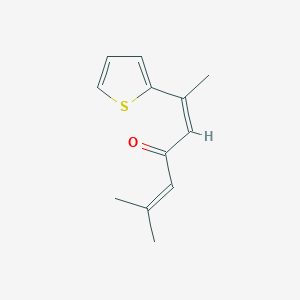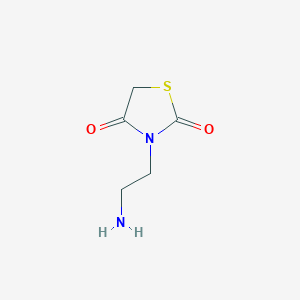
3-(2-Aminoéthyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C5H8N2O2S and its molecular weight is 160.2g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche sur les neurotransmetteurs
“3-(2-Aminoéthyl)-1,3-thiazolidine-2,4-dione” présente une grande similarité structurelle et chimique avec le neurotransmetteur sérotonine (5-hydroxytryptamine) et la mélatonine (5-méthoxy-N-acétyltryptamine), qui joue un rôle clé dans les états comportementaux et physiologiques quotidiens des humains . Il peut donc être utilisé dans la recherche concernant les neurotransmetteurs et leurs effets sur le comportement et la physiologie humains.
Recherche sur les antioxydants
Ce composé, comme d'autres composés indoliques, est un antioxydant très efficace, protégeant les lipides et les protéines de la peroxydation . Il peut être utilisé dans la recherche étudiant l'efficacité antioxydante des composés indoliques dans les systèmes biologiques .
Recherche sur le piégeage des radicaux
L'activité de piégeage des radicaux des composés indoliques est fortement modulée par leurs résidus fonctionnels . “this compound” peut être utilisé dans la recherche étudiant l'activité de piégeage des radicaux des composés indoliques.
Investigation conformationnelle et stéréoélectronique
L'espace conformationnel de ce composé peut être étudié en utilisant la dynamique moléculaire complétée par des calculs de densité fonctionnelle . Ceci peut fournir des informations sur les propriétés géométriques et électroniques de ses conformères .
Fabrication d'aérogel de nanocellulose
Ce composé peut être utilisé dans la fabrication d'aérogel de nanocellulose . Le groupe amine peut être introduit avec succès via des liaisons C–O–Si entre la nanocellulose cristalline (CNC) et “this compound” pour former des aérogel de nanocellulose sphériques modifiés par l'amine .
Recherche sur la capture du CO2
Les aérogel de nanocellulose sphériques modifiés par l'amine synthétisés pourraient potentiellement être appliqués pour capturer le CO2 via une liaison covalente .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 3-(2-aminoethyl)-4-(aminomethyl)heptanedioic acid, have been found to interact with delta-aminolevulinic acid dehydratase . This enzyme plays a crucial role in the biosynthesis of heme, a vital component of hemoglobin, cytochromes, and other hemoproteins.
Mode of Action
Related compounds like 2-aminoethyl carboxamide derivatives have been reported to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin . This suggests that 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione might interact with its targets in a similar manner, potentially altering neurotransmitter levels and affecting neuronal signaling.
Biochemical Pathways
It’s worth noting that related compounds have been found to influence the synthesis of thymidine, a nucleoside essential for dna replication . This suggests that 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione might have an impact on DNA synthesis and cell proliferation.
Pharmacokinetics
Related compounds like n-(2-aminoethyl)-3-aminopropyltrimethoxysilane have been reported to have a density of 102 g/cm3 at 20 °C , which might influence its distribution in the body
Result of Action
Related compounds like 3-(2-aminoethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione have been reported to exhibit antifungal activity . This suggests that 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione might also have antimicrobial properties.
Propriétés
IUPAC Name |
3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S/c6-1-2-7-4(8)3-10-5(7)9/h1-3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJIYWXYXJTRRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39137-36-5 |
Source


|
| Record name | 39137-36-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

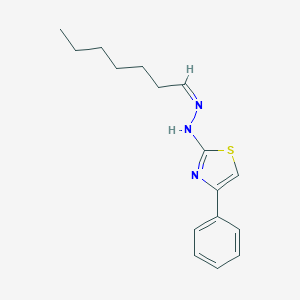
![2-cyano-3-[4-(dimethylamino)phenyl]-N'-{2-nitrobenzylidene}acrylohydrazide](/img/structure/B385847.png)
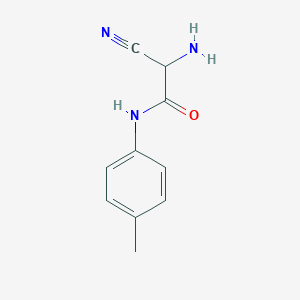
![4-benzoyl-5-[4-(dimethylamino)phenyl]-3-(hexadecylamino)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B385852.png)
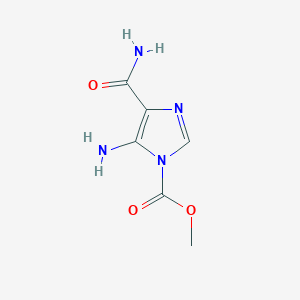
![ethyl cyano[(2-methyl-1H-benzimidazol-6-yl)hydrazono]acetate](/img/structure/B385855.png)
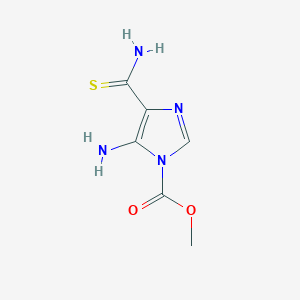
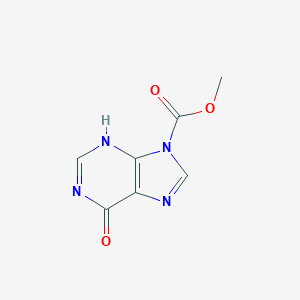
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]hexadecanamide](/img/structure/B385863.png)
